![molecular formula C18H24N4O2 B4256277 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B4256277.png)
2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide
Overview
Description
2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ADP-ribosylation factor 6 inhibitor, and it is a potent inhibitor of ADP-ribosylation factor 6 (ARF6), a protein that plays a crucial role in various cellular processes.
Mechanism of Action
The mechanism of action of 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide involves the inhibition of ADP-ribosylation factor 6 (ARF6), a protein that plays a crucial role in various cellular processes such as endocytosis, exocytosis, and cell migration. By inhibiting ARF6, this compound disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, it has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are the hallmark features of these diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of ARF6 and has been shown to have minimal off-target effects. However, one of the limitations of using this compound is its low solubility, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research on 2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide. One of the most promising areas of research is in the development of novel cancer therapies. This compound has shown significant potential in inhibiting the growth and proliferation of cancer cells, and further research is needed to explore its full potential in this area. Another area of research is in the development of treatments for neurodegenerative diseases. This compound has shown promise in reducing the accumulation of amyloid-beta and tau proteins, and further research is needed to explore its potential in treating these diseases.
Scientific Research Applications
2-(5-aminopyrazin-2-yl)-N,N-diisopropyl-6-methoxybenzamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(5-aminopyrazin-2-yl)-6-methoxy-N,N-di(propan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-11(2)22(12(3)4)18(23)17-13(7-6-8-15(17)24-5)14-9-21-16(19)10-20-14/h6-12H,1-5H3,(H2,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRUDXYLAOWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1OC)C2=CN=C(C=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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